4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 946215-53-8
VCID: VC4677904
InChI: InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-7-8-16(24)22(21-14)10-1-2-15(23)20-17-19-9-11-25-17/h3-9,11H,1-2,10H2,(H,19,20,23)
SMILES: C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3)F
Molecular Formula: C17H15FN4O2S
Molecular Weight: 358.39

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

CAS No.: 946215-53-8

Cat. No.: VC4677904

Molecular Formula: C17H15FN4O2S

Molecular Weight: 358.39

* For research use only. Not for human or veterinary use.

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide - 946215-53-8

Specification

CAS No. 946215-53-8
Molecular Formula C17H15FN4O2S
Molecular Weight 358.39
IUPAC Name 4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
Standard InChI InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-7-8-16(24)22(21-14)10-1-2-15(23)20-17-19-9-11-25-17/h3-9,11H,1-2,10H2,(H,19,20,23)
Standard InChI Key ODQJQEOIUZUNNP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3)F

Introduction

The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a complex organic molecule that combines elements of pyridazine and thiazole rings. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Potential Applications

Compounds with pyridazine and thiazole rings are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Antimicrobial Activity: Thiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains .

  • Anticancer Activity: Pyridazine derivatives have been explored as potential anticancer agents due to their ability to inhibit certain enzymes involved in cancer cell proliferation .

Research Findings

While specific research findings on 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide are not available, related compounds have been studied extensively:

  • Molecular Docking Studies: These studies are crucial for understanding how compounds interact with biological targets. For similar compounds, molecular docking has revealed potential binding sites for enzymes like 5-lipoxygenase .

  • Biological Evaluation: In vitro and in vivo studies are essential for assessing the efficacy and safety of new compounds. For thiazole and pyridazine derivatives, these studies often focus on antimicrobial and anticancer activities .

Data Tables

Given the lack of specific data on 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide, we can create a hypothetical table based on properties of similar compounds:

PropertyHypothetical ValueSimilar Compounds
Molecular FormulaC20_{20}H18_{18}FN5_{5}OSBased on pyridazine and thiazole components
Molecular WeightApproximately 390 g/molEstimated from molecular formula
Antimicrobial ActivityPotential activity against Gram-positive and Gram-negative bacteriaSimilar thiazole derivatives
Anticancer ActivityPotential inhibition of cancer cell proliferationSimilar pyridazine derivatives

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